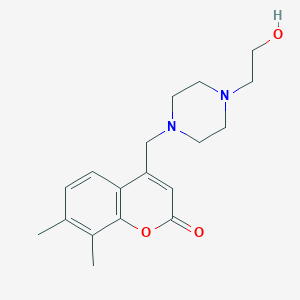

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

描述

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a hydroxyethyl group at the 4-position of the heterocyclic ring. The piperazine ring, functionalized with a hydroxymethyl group, introduces hydrogen-bonding capacity, which may influence its pharmacokinetic properties and target interactions.

属性

IUPAC Name |

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMVPQVSJNPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is to start with a suitable phenol derivative and react it with a β-keto ester under acidic conditions to form the chromen-2-one structure. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative is reacted with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, and purification steps would be implemented to ensure the final product meets quality standards.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

Substitution: : The hydroxyl groups on the chromen-2-one core can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

Reduction: : Piperazine derivatives with different functional groups.

Substitution: : Derivatives with different substituents on the chromen-2-one core.

科学研究应用

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may have biological activity and could be used in the development of new drugs or as a research tool.

Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry: : It may be used in the production of dyes, pigments, or other industrial chemicals.

作用机制

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a biological response. The molecular pathways involved would need to be studied in detail to understand how the compound exerts its effects.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Effects : The target compound’s hydroxyethyl-piperazine group distinguishes it from analogues like 8DQ (phenyl-piperazinyl) and the triazole-containing derivative (). The hydroxyethyl group may enhance solubility compared to hydrophobic substituents (e.g., phenyl in 8DQ) .

- Synthetic Routes : Piperazine-linked coumarins are commonly synthesized via nucleophilic substitution or condensation. For example, triazole derivatives () use click chemistry, whereas piperazine analogues () often involve alkylation or acylation .

Piperazine-Containing Heterocycles

Piperazine is a versatile pharmacophore in medicinal chemistry. The target compound’s piperazine group is structurally similar to those in:

- Quinoline Derivatives (): Compounds like C1–C7 feature piperazine linked to quinoline-carbonyl groups. These analogues exhibit varied electronic properties due to halogen substituents (e.g., Cl, Br, F), which may enhance binding to hydrophobic pockets compared to the hydroxyethyl group in the target compound .

- Acetamide-Piperazine Hybrids (): 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide demonstrates the use of piperazine in non-coumarin scaffolds, highlighting its adaptability in drug design .

Computational and Crystallographic Analyses

- DFT Studies : Analogues like 7-hidroksi-8-(4-metil-piperazin-1-yl)metil-2H-kromen-2-on () were optimized using B3LYP/6-311G(d,p), revealing bond lengths (e.g., C–O: 1.36 Å) and angles consistent with coumarin derivatives. The target compound’s hydroxyethyl group may alter charge distribution and HOMO-LUMO gaps compared to methylpiperazine derivatives .

- Crystallography : 8DQ () and triazole derivatives () were resolved via X-ray diffraction, confirming planarity of the coumarin core. The absence of crystallographic data for the target compound limits direct structural comparisons .

生物活性

The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is an intriguing molecule in medicinal chemistry due to its potential biological activities. This compound combines a chromenone structure with a piperazine moiety, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The piperazine ring can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chromenone structure may modulate receptor activity, influencing various signaling pathways.

- Antioxidant Activity : Chromenones are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress.

Biological Activities

Several studies have investigated the biological activities of this compound and related derivatives:

Anticancer Activity

Research indicates that chromenone derivatives exhibit anticancer properties. For instance, a study on related chromenones demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The antimicrobial potential of piperazine-containing compounds has been documented. A study highlighted that derivatives with piperazine exhibited effective antibacterial and antifungal activities against multiple pathogens . The specific compound may share similar properties due to its structural features.

Neuroprotective Effects

Some studies suggest that compounds containing piperazine can have neuroprotective effects. They may inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

- Cytotoxicity Assays : In vitro assays showed that the compound exhibited IC50 values comparable to known anticancer agents, indicating its potential as a therapeutic candidate in oncology.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a Mannich reaction, where the 7,8-dimethylcoumarin core reacts with formaldehyde and a piperazine derivative (e.g., 2-hydroxyethylpiperazine) in ethanol under reflux (4–6 hours). Purification involves solvent evaporation followed by recrystallization from acetone to obtain white solids . To optimize yield, stoichiometric ratios of formaldehyde (0.2 mL) and piperazine derivatives (1.0 eq) should be rigorously controlled, and reaction progress monitored via TLC or HPLC.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For refinement, use SHELXL (v.2015+) due to its robust handling of anisotropic displacement parameters and twinning corrections . Preprocessing tools like WinGX or Mercury CSD 2.0 aid in visualizing voids and validating hydrogen-bonding networks .

Q. What analytical techniques are critical for assessing purity and structural integrity post-synthesis?

- Methodological Answer :

- HPLC-MS : To detect impurities (e.g., unreacted piperazine derivatives) using a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase .

- 1H/13C NMR : Confirm regioselectivity of the piperazine-methylation site and absence of positional isomers.

- Elemental Analysis : Validate empirical formula against calculated values (C, H, N content).

Q. How can computational methods predict the compound’s biological activity or binding affinity?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates electrostatic potential surfaces for docking studies. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., carbonic anhydrase IX) identifies potential binding modes, with scoring functions prioritizing hydrogen bonds and hydrophobic interactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in crystallographic data, such as disordered piperazine moieties?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (≤0.8 Å) to improve data quality.

- Refinement Strategies : Apply SHELXL’s PART and SUMP commands to model disorder, with occupancy factors refined isotropically.

- Validation : Cross-check with Mercury’s packing similarity analysis to ensure consistency with analogous structures .

Q. What experimental approaches validate the compound’s selectivity for enzyme targets (e.g., carbonic anhydrase isoforms)?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) against isoforms IX, XII, and off-targets (e.g., CA I/II) using stopped-flow CO2 hydration assays.

- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding interactions at atomic resolution. Compare with inactive analogs (e.g., 7-hydroxy-4-methylcoumarin derivatives) to identify critical substituents .

Q. How can researchers address discrepancies between computational docking predictions and experimental activity data?

- Methodological Answer :

- Free-Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers.

- MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent to assess conformational stability and ligand-protein residence time.

- SAR Analysis : Synthesize derivatives with modified piperazine or coumarin substituents to test hypotheses generated from docking .

Q. What strategies are recommended for fragment-based screening to identify synergistic binding partners?

- Methodological Answer :

- Crystallographic Fragment Screening : Soak crystals of the compound with a fragment library (e.g., 396.2–397.5 Da fragments) and collect high-resolution datasets. Use SHELXC/D/E pipelines for rapid phasing and fragment identification .

- SPR or ITC : Validate fragment binding kinetics (KD, ΔH) and synergism with the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。